1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significant roles in various sectors, including medicine and agriculture . This compound, specifically, is notable for its sulfonyl chloride functional group, which imparts unique reactivity and utility in synthetic chemistry.
Preparation Methods
The synthesis of 1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-butyl-5-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives under specific conditions.
Common reagents used in these reactions include bases (e.g., triethylamine), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as a sulfonyl donor, facilitating the formation of sulfonamide, sulfonate ester, and other functional groups .
Comparison with Similar Compounds
1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
5-methyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but lacks the butyl group, which can influence its reactivity and applications.
1-methyl-1H-pyrazole-4-sulfonyl chloride: Another related compound with different substituents, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substituents, which can modulate its reactivity and make it suitable for particular synthetic applications.
Properties
IUPAC Name |
1-butyl-5-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-3-4-5-11-7(2)8(6-10-11)14(9,12)13/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTYZJHPFXIWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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